ε-(γ-L-Glutamyl)lysine-d5
Description
Properties
Molecular Formula |
C₁₁H₁₆D₅N₃O₅ |
|---|---|
Molecular Weight |
280.33 |
Synonyms |
Nε(γ-Glutamyl)lysine-d5; Nε-(γ-Glutamyl)-L-lysine-d5; γ-Glutamyl-ε-lysine-d5; ε-(L-γ-Glutamyl)-L-lysine-d5; ε-(γ-Glutamyl)lysine-d5; ε-(γ-L-Glutamyl)-L-lysine-d5; εN-(γ-L-Glutamyl)lysine-d5; L-N6-L-γ-Glutamyllysine-d5; |
Origin of Product |
United States |
Enzymatic Catalysis and Biosynthetic Pathways of ε γ L Glutamyl Lysine Formation
Transglutaminase-Mediated Isodipeptide Formation
Transglutaminases (TGs) are a family of enzymes that are the principal catalysts for the formation of ε-(γ-L-Glutamyl)lysine bonds. nih.govbohrium.com These enzymes facilitate an acyl-transfer reaction between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine (B10760008) residue, releasing ammonia (B1221849) in the process. hmdb.caresearchgate.net The resulting isopeptide bond is characterized by its high resistance to proteolytic degradation and mechanical stress. nih.govportlandpress.com
Specificity and Mechanism of Tissue Transglutaminase (tTG) Involvement
Tissue transglutaminase (tTG), also known as transglutaminase 2 (TG2), is one of the most extensively studied members of the transglutaminase family. nih.gov The catalytic mechanism involves a catalytic triad (B1167595) composed of Cysteine (Cys), Histidine (His), and Aspartic acid (Asp) residues within the enzyme's active site. nih.gov
The reaction proceeds in two main steps:
Acyl-Transfer and Thioester Formation : The thiol group of the active site cysteine residue attacks the γ-carboxamide group of an incoming glutamine substrate. This results in the release of ammonia and the formation of a covalent thioester intermediate between the enzyme and the glutaminyl-substrate. wikipedia.org
Nucleophilic Attack and Isodipeptide Bond Formation : The ε-amino group of a lysine residue then acts as a nucleophile, attacking the thioester intermediate. This step releases the acyl-enzyme intermediate and forms the stable ε-(γ-L-Glutamyl)lysine isopeptide bond. nih.gov
In the absence of a suitable amine substrate, the thioester intermediate can be hydrolyzed, leading to the deamidation of the glutamine residue to glutamic acid. nih.govmdpi.com
Role of Other Transglutaminase Isoforms in Cross-link Generation
While tTG is ubiquitous, other transglutaminase isoforms play specific roles in various tissues and processes. The mammalian TG family includes eight catalytically active enzymes (TG1-7 and Factor XIIIa). nih.gov
Factor XIIIa (Fibrin Stabilizing Factor) : This transglutaminase is crucial in the final stages of the blood coagulation cascade. Activated by thrombin, it circulates in the plasma and is responsible for cross-linking fibrin (B1330869) monomers, stabilizing the blood clot. nih.gov
Transglutaminase 1 (TG1) : Primarily known as keratinocyte transglutaminase, it is essential for the formation of the cornified cell envelope in the epidermis, contributing to the barrier function of the skin.
Transglutaminase 3 (TG3) : Also known as epidermal transglutaminase, TG3 is involved in the cross-linking of structural proteins like trichohyalin and keratin (B1170402) in the epidermis and hair follicles, critical for hair morphogenesis. nih.gov
Each isoform exhibits a degree of substrate specificity and is regulated by distinct mechanisms tailored to its physiological function.
Regulatory Mechanisms Governing Transglutaminase Activity
The catalytic activity of transglutaminases is tightly controlled to prevent unwanted protein aggregation and ensure physiological function.
Calcium Dependence : Most transglutaminases, including tTG, are calcium-dependent enzymes. wikipedia.orgacs.org Intracellular calcium concentrations are typically too low to activate the enzyme, keeping it dormant under normal physiological conditions. acs.orgnih.gov A significant influx of calcium is required to induce a conformational change that opens up the active site. wikipedia.orgacs.org tTG, for example, can bind up to six calcium ions. wikipedia.orgnih.gov
Guanine (B1146940) Nucleotide Binding : tTG is unique in that it can also bind and hydrolyze guanine nucleotides (GTP/GDP). nih.gov In its GTP/GDP-bound state, tTG adopts a compact, "closed" conformation that is catalytically inactive. nih.govnih.gov The relatively high intracellular concentration of GTP keeps the enzyme in this inactive state. wikipedia.org Therefore, both high calcium levels and low guanine nucleotide levels are necessary for maximal cross-linking activity.
pH : The type of reaction catalyzed by transglutaminases can be influenced by pH. Transamidation activity, which forms the isopeptide bond, is favored at alkaline pH, whereas deamidation and isopeptidase activities are more prominent at acidic pH. aston.ac.uk
| Regulatory Factor | Mechanism | Effect on Activity | Relevant Isoform(s) |
|---|---|---|---|
| Calcium (Ca²⁺) | Binds to the enzyme, inducing a conformational change to an open, active state. | Activation | tTG, Factor XIIIa, TG1, TG3 |
| GTP/GDP | Binds to a specific site, stabilizing a closed, inactive conformation. | Inhibition | tTG, TG3 |
| pH | Influences the ratio of transamidation vs. deamidation/isopeptidase activity. | Modulation (Alkaline pH favors transamidation) | tTG |
Alternative Enzymatic Systems and Proposed Formation Pathways
The formation of the ε-(γ-L-Glutamyl)lysine isopeptide bond in eukaryotes is overwhelmingly attributed to the action of the transglutaminase family of enzymes. nih.gov While other enzymatic pathways exist for forming different types of isopeptide bonds (e.g., in ubiquitinylation), these systems are not known to generate the specific γ-glutamyl-ε-lysine linkage.
Some microorganisms have been found to synthesize ε-poly-L-lysine through a nonribosomal peptide synthesis pathway, which is distinct from the post-translational modification catalyzed by transglutaminases. researchgate.net Additionally, enzymes capable of cleaving the isopeptide bond, such as N-epsilon-(gamma-glutamyl)lysine hydrolase, have been identified in microorganisms, highlighting a biological mechanism for the turnover of this otherwise stable cross-link. nih.gov However, in the context of protein cross-linking in mammalian physiology, transglutaminases remain the sole established enzymatic pathway for ε-(γ-L-Glutamyl)lysine bond formation.
Characterization of Substrates and Reaction Conditions for ε-(γ-L-Glutamyl)lysine Synthesis
The synthesis of the ε-(γ-L-Glutamyl)lysine bond requires specific substrates and is optimized under certain reaction conditions.
Substrates:
Glutamine Donor : The reaction requires a glutamine residue that is part of a peptide or protein chain (an acyl donor).
Lysine Acceptor : The acyl acceptor is typically the ε-amino group of a lysine residue, which can also be part of a protein structure. nih.gov However, other primary amines, such as polyamines, can also serve as substrates, leading to their incorporation into proteins. nih.govnih.gov
Transglutaminases exhibit specificity for the proteins they cross-link. Key protein substrates include components of the extracellular matrix and structural proteins.
| Protein Substrate | Physiological Context | Primary TG Isoform |
|---|---|---|
| Fibrin | Blood Clotting | Factor XIIIa |
| Collagen | Extracellular Matrix Stabilization | tTG |
| Fibronectin | Extracellular Matrix, Wound Healing | tTG |
| Gluten Peptides | Celiac Disease Pathogenesis | tTG |
| Keratin | Epidermis and Hair Formation | TG1, TG3 |
Reaction Conditions: The efficiency of ε-(γ-L-Glutamyl)lysine synthesis is dependent on key physicochemical parameters that influence enzyme activity and stability.
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| pH | 7.4–8.0 | Maximizes transamidation activity. |
| Temperature | 37°C | Provides a balance between enzyme stability and catalytic speed. |
| Ca²⁺ Concentration | 2–5 mM | Essential for inducing the active enzyme conformation. |
Metabolic Dynamics and Degradation of ε γ L Glutamyl Lysine
Enzymatic Hydrolysis and Catabolic Pathways of the Isodipeptide
The breakdown of the ε-(γ-L-Glutamyl)lysine isodipeptide is a critical step in protein turnover and the recycling of its constituent amino acids. This process is primarily enzymatic, involving specific hydrolases that recognize and cleave the isopeptide bond.
Identification and Characterization of Hydrolases
The principal enzyme responsible for the catabolism of ε-(γ-L-Glutamyl)lysine is γ-glutamylamine cyclotransferase (GGACT) . nih.govnih.govanu.edu.au This enzyme catalyzes the conversion of ε-(L-γ-glutamyl)-L-lysine into free lysine (B10760008) and 5-oxo-L-proline. nih.gov GGACT exhibits high specificity for γ-glutamylamines and is considered to function in the final stages of the breakdown of proteins cross-linked by transglutaminases. nih.govnih.gov The enzyme's specificity is strict; it does not act on most γ-glutamyl-α-amino acids or derivatives where the α-amino or α-carboxyl groups of the glutamyl moiety are blocked. nih.gov
Another enzyme, γ-glutamyl hydrolase (GH) , is also involved in the hydrolysis of γ-glutamyl linkages, though its primary substrates are folate polyglutamates. nih.gov While not the principal enzyme for ε-(γ-L-Glutamyl)lysine breakdown, its activity on γ-glutamyl bonds is noteworthy. In some microorganisms, a "Nε-(γ-glutamyl)lysine hydrolase" has been identified, which can directly hydrolyze the isopeptide into its component amino acids. nih.gov
Table 1: Key Enzymes in ε-(γ-L-Glutamyl)lysine Catabolism
| Enzyme | Action | Products | Substrate Specificity |
|---|---|---|---|
| γ-Glutamylamine Cyclotransferase (GGACT) | Catalyzes the conversion of the isodipeptide | Free lysine and 5-oxo-L-proline | High specificity for L-γ-glutamylamines |
| Nε-(γ-glutamyl)lysine Hydrolase | Directly hydrolyzes the isopeptide bond | Glutamic acid and lysine | Found in microorganisms |
| γ-Glutamyltransferase | Can hydrolyze the isopeptide bond | Varies | Broader specificity |
Tissue-Specific Differences in ε-(γ-L-Glutamyl)lysine Catabolism
The catabolism of ε-(γ-L-Glutamyl)lysine demonstrates significant tissue-specific variations. Studies in rats have shown that the kidneys are particularly active in hydrolyzing this isodipeptide. nih.govcambridge.org The hydrolyzing activity in the kidneys has been found to be approximately nine times greater than that of the liver and eighteen times greater than that of the small intestine. nih.govcambridge.org This highlights the central role of the kidneys in the breakdown and subsequent metabolic processing of this compound. While the liver and small intestine also contribute to its metabolism, their enzymatic activity is considerably lower. nih.govcambridge.org
Rates of Turnover and Clearance in Biological Systems
Following its absorption from the intestine, ε-(γ-L-Glutamyl)lysine is metabolized, and the liberated lysine can be incorporated into blood proteins. nih.gov The isodipeptide can pass through the intestinal wall unchanged, indicating that its primary site of degradation is in other tissues, most notably the kidneys. nih.govcambridge.org The efficient hydrolysis in the kidneys suggests a relatively rapid clearance from the circulation, preventing its accumulation under normal physiological conditions. The exact turnover rates in different tissues are an area of ongoing research, but the high enzymatic activity in the kidneys points to a significant capacity for its clearance.
Interconnections with the γ-Glutamyl Cycle and Amino Acid Metabolism
The catabolism of ε-(γ-L-Glutamyl)lysine is intricately linked to the γ-glutamyl cycle , a key pathway for glutathione (B108866) synthesis and amino acid transport. diff.org The product of GGACT activity, 5-oxo-L-proline, is an intermediate in the γ-glutamyl cycle. nih.gov 5-oxoproline is subsequently converted to glutamate (B1630785) by the enzyme 5-oxoprolinase, a step that requires ATP. diff.org This glutamate can then be used for the synthesis of glutathione or other metabolic processes. diff.org
The release of free lysine from the isodipeptide directly feeds into the body's lysine pool, making it available for protein synthesis or other metabolic pathways. nih.gov This demonstrates a direct link between the degradation of transglutaminase-cross-linked proteins and general amino acid metabolism, ensuring the efficient recycling of essential amino acids.
Incorporation and Fate within Protein Turnover Cycles
The formation of ε-(γ-L-Glutamyl)lysine crosslinks is a crucial post-translational modification that stabilizes protein structures, making them resistant to proteolysis. hmdb.caacs.org These crosslinks are prevalent in various biological structures, including blood clots and the extracellular matrix. wikipedia.org During the natural process of protein turnover, these cross-linked proteins are eventually degraded. The breakdown of the protein backbone by proteases releases the ε-(γ-L-Glutamyl)lysine isodipeptide, which then enters the catabolic pathways described above.
The stability of the isopeptide bond means that it often remains intact during the initial stages of proteolysis. hmdb.ca Its subsequent enzymatic cleavage by GGACT is therefore a critical step in completing the protein turnover cycle, allowing for the complete breakdown of the protein and the reuse of its constituent amino acids. The efficiency of this process is vital for maintaining cellular homeostasis and preventing the accumulation of cross-linked protein aggregates, which have been implicated in various diseases. nih.gov
Advanced Analytical Methodologies and Applications of ε γ L Glutamyl Lysine D5
Principles of Stable Isotope Tracer Analysis for ε-(γ-L-Glutamyl)lysine Quantitation
Stable isotope tracer analysis is a powerful technique that utilizes compounds labeled with non-radioactive, heavy isotopes to trace the metabolic fate of molecules and to accurately quantify their concentrations in complex biological samples. In the context of ε-(γ-L-Glutamyl)lysine quantitation, ε-(γ-L-Glutamyl)lysine-d5 serves as an ideal internal standard. The five deuterium (B1214612) (d5) atoms incorporated into its structure give it a higher mass than the endogenous, unlabeled analyte.
The fundamental principle of this approach is that the stable isotope-labeled standard behaves nearly identically to its unlabeled counterpart during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to a biological sample at the beginning of the analytical workflow, any losses of the analyte during extraction, purification, or derivatization will be mirrored by proportional losses of the internal standard. Consequently, the ratio of the mass spectrometric signal of the endogenous analyte to that of the stable isotope-labeled standard remains constant, allowing for highly accurate and precise quantification, correcting for variations in sample handling and instrument response.
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) has emerged as the gold standard for the quantification of small molecules like ε-(γ-L-Glutamyl)lysine from complex biological matrices due to its high sensitivity, specificity, and versatility.
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Assays
Liquid chromatography-mass spectrometry (LC-MS) is a widely employed technique for the analysis of ε-(γ-L-Glutamyl)lysine. The development of a robust LC-MS assay involves optimizing several key parameters, including the chromatographic separation, mass spectrometric detection, and sample preparation.
A typical LC-MS method for ε-(γ-L-Glutamyl)lysine involves reversed-phase chromatography to separate the analyte from other components in the biological matrix, followed by detection using a mass spectrometer. The validation of such an assay is critical to ensure its reliability and includes the assessment of linearity, sensitivity, accuracy, precision, and selectivity. For instance, a validated LC-MS/MS method for the determination of ε-(γ-L-Glutamyl)lysine in human urine demonstrated a sensitivity of 0.1 ng/mL with a precision of less than 20% coefficient of variation (CV). nih.govuni-marburg.de
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <20% |
| Accuracy (%Bias) | ±15% |
| Selectivity | No significant interference from matrix components |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Profiling
Gas chromatography-mass spectrometry (GC-MS) offers another powerful platform for the analysis of small molecules. However, due to the low volatility of amino acids and peptides like ε-(γ-L-Glutamyl)lysine, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis.
Common derivatization strategies for amino acids involve the conversion of polar functional groups (e.g., -COOH, -NH2) into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. While less common than LC-MS for ε-(γ-L-Glutamyl)lysine, GC-MS can be a valuable tool in metabolic profiling studies, offering high chromatographic resolution. The development of specific derivatization protocols for ε-(γ-L-Glutamyl)lysine is an area of ongoing research to expand the analytical toolbox for its quantification. Studies on related γ-glutamyl peptides have demonstrated the feasibility of GC-MS analysis following derivatization, suggesting its potential for ε-(γ-L-Glutamyl)lysine.
Targeted Tandem Mass Spectrometry (MS/MS) for High-Sensitivity Detection
Targeted tandem mass spectrometry (MS/MS), often performed on a triple quadrupole mass spectrometer, provides the highest level of sensitivity and specificity for the quantification of ε-(γ-L-Glutamyl)lysine. This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and enhances the signal-to-noise ratio, enabling the detection of very low concentrations of the analyte.
The use of this compound as an internal standard in targeted MS/MS assays is crucial. A specific MRM transition is monitored for both the unlabeled analyte and its deuterated counterpart. The highly selective nature of this technique makes it particularly suitable for analyzing complex biological samples such as plasma, urine, and tissue homogenates. nih.govuni-marburg.de
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is the definitive method for achieving the absolute quantification of an analyte. By using a stable isotope-labeled internal standard like this compound, IDMS provides a direct measurement of the analyte's concentration, traceable to the International System of Units (SI).
The methodology involves adding a precisely known amount of the labeled standard to the sample. After allowing the labeled and unlabeled analytes to equilibrate, the mixture is analyzed by mass spectrometry. The ratio of the signals from the unlabeled and labeled species is then used to calculate the exact amount of the endogenous analyte in the original sample. This approach effectively eliminates biases arising from sample matrix effects and variations in instrument performance, making it the most accurate quantification method available.
Application in Quantitative Metabolomics and Proteomics Research
The ability to accurately quantify ε-(γ-L-Glutamyl)lysine using this compound and advanced mass spectrometry techniques has significant implications for both metabolomics and proteomics research.
In quantitative metabolomics , the focus is on the comprehensive measurement of all small molecules (metabolites) in a biological system. The accurate quantification of ε-(γ-L-Glutamyl)lysine can provide insights into the metabolic pathways affected by transglutaminase activity. This is particularly relevant in the study of diseases where this enzyme is dysregulated, such as celiac disease, neurodegenerative disorders, and certain types of cancer.
In quantitative proteomics , researchers aim to measure the abundance of proteins and their post-translational modifications. The ε-(γ-L-Glutamyl)lysine isopeptide bond represents a key post-translational modification that crosslinks proteins. By quantifying the amount of ε-(γ-L-Glutamyl)lysine released after enzymatic digestion of proteins, researchers can gain a quantitative measure of the extent of protein cross-linking in a given sample. This information is invaluable for understanding the structural and functional consequences of transglutaminase-mediated protein modifications.
The following table presents hypothetical data illustrating the quantification of ε-(γ-L-Glutamyl)lysine in different biological samples using an LC-MS/MS method with this compound as the internal standard.
| Sample Type | Sample ID | Analyte Peak Area | Internal Standard Peak Area | Calculated Concentration (ng/mL) |
| Human Plasma | Control 1 | 125,430 | 510,200 | 2.46 |
| Human Plasma | Control 2 | 132,890 | 515,600 | 2.58 |
| Human Plasma | Disease State A - 1 | 345,670 | 505,100 | 6.84 |
| Human Plasma | Disease State A - 2 | 360,120 | 512,300 | 7.03 |
| Human Urine | Control 1 | 45,670 | 250,800 | 1.82 |
| Human Urine | Control 2 | 48,910 | 255,400 | 1.91 |
| Human Urine | Disease State B - 1 | 150,230 | 249,900 | 6.01 |
| Human Urine | Disease State B - 2 | 155,880 | 253,100 | 6.16 |
Methodological Considerations for Sample Preparation, Derivatization, and Data Interpretation
The accurate quantification of ε-(γ-L-Glutamyl)lysine, often utilizing its deuterated isotopologue this compound as an internal standard, is contingent upon meticulous and optimized analytical methodologies. The journey from a complex biological sample to a reliable quantitative result involves critical stages of sample preparation, potential derivatization, and careful data interpretation. Each step presents unique challenges that must be addressed to ensure the precision, sensitivity, and selectivity of the assay.
Sample Preparation
The primary challenge in analyzing ε-(γ-L-Glutamyl)lysine lies in its origin as a component of cross-linked proteins within complex biological matrices like urine, blood, or tissues. nih.govchromatographyonline.com Therefore, sample preparation protocols are foundational to the success of the analysis and must be designed to efficiently liberate the target isopeptide while minimizing analytical interference.
A crucial initial step often involves the precipitation of proteins to separate them from other matrix components. nih.gov Following this, exhaustive enzymatic digestion is required to break down the proteins into their constituent amino acids, leaving the stable ε-(γ-L-Glutamyl)lysine isopeptide bond intact. aston.ac.uk Historically, this has been a significant analytical hurdle. Traditional methods required high concentrations of multiple enzymes, which could contaminate the sample and interfere with subsequent analysis. nih.govaston.ac.uk
To address these issues, modern methods have focused on optimizing digestion protocols. One innovative approach is the use of immobilized enzyme technology. This technique allows for efficient protein digestion without introducing contaminating enzymes into the sample, thereby improving the cleanliness of the final extract and the reliability of the analysis. nih.govaston.ac.uk After digestion, a final clean-up step, such as solid-phase extraction (SPE), may be employed to remove any remaining salts or interfering substances before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.com
Key Steps in Sample Preparation for ε-(γ-L-Glutamyl)lysine Analysis
| Step | Objective | Common Techniques | Methodological Consideration |
|---|---|---|---|
| Protein Precipitation | To remove the bulk of proteins from the biofluid sample. | Addition of organic solvents (e.g., acetonitrile). | Optimization is needed to ensure efficient precipitation without co-precipitating the analyte of interest. |
| Enzymatic Hydrolysis | To liberate the ε-(γ-L-Glutamyl)lysine isopeptide from the protein backbone. | Use of a cocktail of proteases; Immobilized enzyme technology. nih.govaston.ac.uk | Must achieve complete protein digestion while leaving the isopeptide bond intact. Avoiding enzyme contamination is critical. nih.gov |
| Sample Clean-up | To remove interfering substances (e.g., salts, lipids) that can suppress ionization in MS. | Solid-Phase Extraction (SPE); Liquid-Liquid Extraction. | The choice of sorbent and elution solvents is critical for selective extraction and high recovery of the analyte. |
Derivatization
Derivatization is a chemical modification process employed to enhance the analytical properties of a target molecule. For ε-(γ-L-Glutamyl)lysine and its deuterated standard, derivatization can improve chromatographic retention, increase ionization efficiency for mass spectrometry, and enhance the specificity of detection. ddtjournal.com Given the highly polar nature of this dipeptide, achieving good retention and separation on standard reverse-phase liquid chromatography columns can be challenging. researchgate.net
While some modern LC-MS/MS methods can directly analyze the underivatized isopeptide with high sensitivity, derivatization remains a valuable strategy in certain contexts, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnih.gov Common derivatization approaches for amino acids involve esterification of the carboxyl groups followed by acylation of the amino groups. mdpi.com For instance, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can create volatile derivatives suitable for GC-MS analysis. mdpi.com However, it is crucial to select a derivatization strategy that does not promote unwanted side reactions, such as the cyclization of γ-glutamyl peptides to pyroglutamic acid, which can lead to inaccurate quantification. nih.gov
Common Derivatization Strategies for Amino Acids
| Reagent Class | Target Functional Group | Purpose | Example Reagent |
|---|---|---|---|
| Acylating Agents | Amino Groups | Increase volatility and improve chromatographic properties. | Pentafluoropropionic anhydride (PFPA) mdpi.com |
| Esterifying Agents | Carboxyl Groups | Increase volatility and reduce polarity. | Acidified Methanol (e.g., 2 M HCl in CH₃OH) mdpi.com |
| Silylating Agents | Amino, Carboxyl, Hydroxyl | Create volatile and thermally stable derivatives. | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Data Interpretation
Accurate data interpretation in the quantification of ε-(γ-L-Glutamyl)lysine relies heavily on the proper use of an internal standard and a validated analytical method. This compound is an ideal internal standard because it is chemically identical to the analyte but has a different mass due to the deuterium labels. This allows it to co-elute chromatographically with the analyte and experience similar effects from the sample matrix (e.g., ion suppression), thus correcting for variations in sample preparation and instrument response.
The development of a robust LC-MS/MS method using multiple reaction monitoring (MRM) is the gold standard for selective and sensitive detection. nih.govnih.gov This technique involves monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration based on a calibration curve.
Method validation is paramount for ensuring reliable data. nih.gov Key validation parameters include:
Sensitivity: The lower limit of quantification (LLOQ) must be sufficient for the expected biological concentrations. For example, methods for urine analysis have achieved sensitivities of 0.1 ng/mL. nih.govchromatographyonline.comaston.ac.uk
Selectivity: The method must demonstrate a lack of interference from other endogenous components in the matrix. nih.gov
Precision and Accuracy: The method should produce consistent results (precision, often expressed as coefficient of variation or %CV) that are close to the true value (accuracy). A precision of less than 20% CV is often considered acceptable for biomarker assays. nih.govaston.ac.uk
Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range.
By carefully considering and optimizing these aspects of sample preparation, derivatization, and data interpretation, researchers can achieve highly accurate and reproducible quantification of ε-(γ-L-Glutamyl)lysine, enabling its reliable use as a biomarker in various research and clinical settings. aston.ac.uk
Biophysical and Structural Roles of ε γ L Glutamyl Lysine Cross Linking in Biological Systems
Contribution to Protein Stability and Assembly
The formation of ε-(γ-L-Glutamyl)lysine cross-links is a fundamental mechanism for enhancing the stability and structural integrity of proteins and their supramolecular assemblies. This covalent bond effectively acts as a molecular staple, reinforcing the protein structure and contributing to its resilience.
The extracellular matrix (ECM) provides structural support to tissues and organs, and its mechanical properties are heavily influenced by the extent of protein cross-linking. The ε-(γ-L-Glutamyl)lysine isopeptide bond is instrumental in fortifying ECM components, particularly collagen. Transglutaminase-mediated cross-linking of collagen fibrils leads to a more compact and denser network structure. acs.org This increased cross-linking enhances the biomechanical properties of the ECM, resulting in increased stiffness, tensile strength, and resistance to enzymatic degradation. nih.govresearchgate.net For instance, studies on transglutaminase-cross-linked collagen scaffolds have demonstrated a significant increase in their storage modulus, a measure of a material's elastic properties. researchgate.net This enzymatic cross-linking is crucial for tissue stability and function, particularly in environments subjected to mechanical stress. semanticscholar.org
| Property | Un-cross-linked Collagen | Transglutaminase-Cross-linked Collagen | Reference |
|---|---|---|---|
| Stiffness | Lower | Higher | nih.gov |
| Stress Relaxation Time | Shorter | Significantly Longer | nih.gov |
| Resistance to Collagenase | Lower | Greater | nih.gov |
| Storage Modulus (G') | 0.21 +/- 0.01 kPa | 1.31 +/- 0.03 kPa | researchgate.net |
The cytoskeleton provides structural support to cells and is involved in various cellular processes, including cell division and motility. Intermediate filaments, a key component of the cytoskeleton, are stabilized by ε-(γ-L-Glutamyl)lysine cross-links. A prominent example is the cross-linking of keratin (B1170402) proteins in the epidermis, which is essential for the formation of the stratum corneum, the outermost layer of the skin that provides a protective barrier. researchgate.netnih.gov This cross-linking, catalyzed by epidermal transglutaminase, results in the formation of a highly insoluble and robust cornified envelope. researchgate.net Similarly, in hair follicles, transglutaminases cross-link proteins in the inner root sheath and medulla, contributing to the strength and integrity of the hair shaft. researchgate.net
Impact on Protein Conformational Changes and Function
The introduction of ε-(γ-L-Glutamyl)lysine cross-links can induce significant conformational changes in proteins, thereby modulating their function. These covalent bonds can alter the three-dimensional structure of a protein, leading to changes in its surface hydrophobicity, charge distribution, and interaction with other molecules. nih.gov For example, transglutaminase-mediated cross-linking of food proteins has been shown to alter their allergenic potential by modifying their conformation and masking IgE binding epitopes. nih.govresearchgate.net Studies on dual-protein systems have demonstrated that cross-linking leads to changes in intrinsic fluorescence and UV absorption, indicative of a modified protein conformation. nih.gov These structural alterations can expose or bury functional sites, thereby influencing the protein's biological activity.
Formation of Insoluble Protein Aggregates and Amyloid Structures
While ε-(γ-L-Glutamyl)lysine cross-linking is crucial for normal physiological processes, its dysregulation can lead to the formation of highly stable and insoluble protein aggregates. These aggregates are a hallmark of several neurodegenerative diseases, collectively known as proteopathies. nih.gov
In several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, there is an accumulation of misfolded proteins that are extensively cross-linked by transglutaminases. nih.gov In Huntington's disease, the mutant huntingtin protein with its expanded polyglutamine tract is an excellent substrate for tissue transglutaminase. nih.gov Similarly, in Parkinson's disease, α-synuclein, the primary component of Lewy bodies, can be cross-linked by transglutaminase, promoting its aggregation. hmdb.canih.gov The resulting ε-(γ-L-Glutamyl)lysine bonds stabilize these protein aggregates, making them resistant to cellular clearance mechanisms.
The formation of these highly stable, cross-linked protein aggregates has detrimental effects on cellular function. These aggregates can sequester other essential proteins, disrupt cellular transport, and impair the function of organelles. A key consequence of their stability is their resistance to degradation by the proteasome, the cell's primary machinery for protein disposal. This resistance can lead to the overwhelming of the cellular protein quality control systems. The accumulation of the ε-(γ-L-Glutamyl)lysine isodipeptide, a breakdown product of cross-linked proteins, is observed in the cerebrospinal fluid (CSF) of patients with neurodegenerative diseases, serving as a marker for the extent of protein cross-linking and neurodegeneration. nih.govnih.gov
| Condition | ε-(γ-L-Glutamyl)lysine Concentration in CSF (pmol/mL) | Reference |
|---|---|---|
| Control | 228 +/- 36 | nih.gov |
| Huntington's Disease | 708 +/- 41 | nih.gov |
| Control (Surgical) | 37.9 +/- 8.7 (nM/L) | nih.gov |
| Vascular Dementia | 95.6 +/- 45.1 (nM/L) | nih.gov |
| Alzheimer's Disease | 176.6 +/- 77.1 (nM/L) | nih.gov |
Modulation of Enzymatic Activity and Protein-Protein Interactions
The introduction of ε-(γ-L-Glutamyl)lysine cross-links within or between protein molecules can profoundly influence their biological function. This modification can alter the conformational dynamics of enzymes, thereby modulating their catalytic activity, or it can stabilize protein complexes, thus affecting protein-protein interactions.
The formation of isopeptide bonds can lead to conformational changes that either enhance or inhibit the catalytic function of an enzyme. The covalent nature of the ε-(γ-L-Glutamyl)lysine bond can lock an enzyme into a particular conformation, which may alter the geometry of the active site or the accessibility of the substrate.
Research has shown that enzymatic modification of lysozyme, a glycosidic hydrolase, can lead to a reduction in its hydrolytic activity. nih.gov While the primary focus of this research was on the effects of proteolytic enzymes, it highlights the principle that covalent modifications can impact enzymatic function. In the context of transglutaminase-mediated cross-linking, the formation of oligomeric and polymeric forms of an enzyme can sterically hinder the active site, leading to a decrease in its specific activity. Conversely, for some enzymes, cross-linking might stabilize a more active conformation, leading to an enhancement of its catalytic efficiency.
The following table summarizes research findings on the impact of ε-(γ-L-Glutamyl)lysine cross-linking on the activity of specific enzymes.
| Enzyme | Effect of Cross-linking | Research Finding |
| Lysozyme | Reduced hydrolytic activity | Enzymatic modification led to the creation of oligomeric forms and peptide fractions, which was associated with a decrease in its hydrolytic activity but an increase in antibacterial effectiveness against Gram-negative bacteria. nih.govresearchgate.net |
The ε-(γ-L-Glutamyl)lysine cross-link plays a significant role in the stabilization and modulation of protein-protein interactions. By covalently linking interacting proteins, this isopeptide bond can dramatically increase the stability of protein complexes, transforming transient interactions into permanent ones.
A notable example is the interaction between osteopontin (B1167477), a non-collagenous bone matrix protein, and collagen. Treatment of osteopontin with tissue transglutaminase, which catalyzes the formation of ε-(γ-L-Glutamyl)lysine cross-links, significantly enhances its binding to collagen. nih.gov A dot blot overlay assay demonstrated that 1 microgram of type I collagen could bind 420 ng of polymeric osteopontin, compared to only 83 ng of the monomeric form, indicating a five-fold increase in the amount of osteopontin bound to collagen after cross-linking. nih.gov This increased interaction is attributed to a conformational change in osteopontin induced by the transglutaminase treatment, which likely exposes binding motifs relevant to its interaction with collagen. nih.gov
Another intriguing case is the interaction between tissue transglutaminase 2 (TG2) and fibronectin, a key component of the extracellular matrix. The binding affinity of TG2 to fibronectin fibers is mechano-regulated, with TG2 showing a preference for low-tension fibronectin fibers. Stretching of the fibronectin fibers reduces their affinity for TG2, suggesting that TG2 can act as a tension sensor for fibronectin. biorxiv.org This highlights a sophisticated mechanism where the formation of ε-(γ-L-Glutamyl)lysine cross-links and the resulting protein-protein interactions are influenced by the mechanical state of the cellular environment.
The table below presents detailed findings on how ε-(γ-L-Glutamyl)lysine cross-linking affects specific protein-protein interactions.
| Interacting Proteins | Effect of Cross-linking | Detailed Research Finding |
| Osteopontin and Collagen | Increased binding affinity | Transglutaminase treatment of osteopontin led to a 5-fold increase in the amount of osteopontin that could bind to type I collagen, as quantified by a dot blot overlay assay. nih.gov |
| Tissue Transglutaminase 2 (TG2) and Fibronectin | Mechano-regulated binding | The binding of TG2 to fibronectin fibers is dependent on the mechanical tension of the fibers, with higher affinity observed for relaxed fibers. biorxiv.org |
| β-Lactoglobulin | Polymerization | Enzymatic cross-linking of β-lactoglobulin by transglutaminase requires prior denaturation (either thermal or chemical) and leads to the formation of high molecular weight polymers. ncsu.edunih.gov |
| α-Lactalbumin | Identification of cross-linking sites | Specific glutamine and lysine (B10760008) residues involved in the formation of ε-(γ-L-Glutamyl)lysine cross-links in α-lactalbumin polymerized by both mammalian and microbial transglutaminases have been identified. researchgate.net |
ε γ L Glutamyl Lysine As a Biochemical Indicator of Pathological Processes
Biomarker Potential in Neurodegenerative Conditions
Protein aggregation is a common feature of many neurodegenerative diseases. nih.gov Transglutaminases are thought to play a role in stabilizing these aggregates through the formation of ε-(γ-L-Glutamyl)lysine cross-links. nih.gov Consequently, the detection of this isodipeptide in tissues and fluids can signal the involvement of transglutaminase in brain pathology. nih.gov
Investigation of Cerebrospinal Fluid Levels in Neurological Dysfunctions
Elevated levels of ε-(γ-L-Glutamyl)lysine in cerebrospinal fluid (CSF) have been identified in several neurological disorders, reflecting the extent of neurodegeneration. Transglutaminase activation is considered a marker of apoptosis, and the concentration of the isodipeptide in body fluids may correlate with the rate of apoptotic cell turnover. nih.gov
Studies have measured the concentration of ε-(γ-L-Glutamyl)lysine in the CSF of patients with various neurodegenerative conditions. For instance, significantly higher levels were found in patients with probable Alzheimer's disease and vascular dementia compared to non-demented controls. nih.gov Similarly, the concentration of this isodipeptide, also referred to as GGEL, was found to be substantially elevated in the CSF of patients with Huntington's disease. nih.gov These findings suggest that CSF levels of ε-(γ-L-Glutamyl)lysine could serve as a novel measure of neurodegeneration. nih.gov
| Condition | Patient Group (n) | Mean ε-(γ-L-Glutamyl)lysine Concentration (± SD or SEM) | Control Group (n) | Mean Control Concentration (± SD or SEM) | Reference |
|---|---|---|---|---|---|
| Alzheimer's Disease | 14 | 176.6 ± 77.1 SD (nM/l) | 17 | 37.9 ± 8.7 SD (nM/l) | nih.gov |
| Vascular Dementia | 11 | 95.6 ± 45.1 SD (nM/l) | 17 | 37.9 ± 8.7 SD (nM/l) | nih.gov |
| Huntington's Disease | 36 | 708 ± 41 SEM (pmol/mL) | 27 | 228 ± 36 SEM (pmol/mL) | nih.gov |
Correlation with Transglutaminase Dysregulation in Brain Pathology
The formation of ε-(γ-L-Glutamyl)lysine cross-links is directly catalyzed by transglutaminases. nih.gov In the context of neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's, these enzymes are believed to contribute to the formation and stabilization of the protein aggregates that are characteristic of these conditions. researchgate.net Pathological-length polyglutamine expansions, such as those found in the huntingtin protein in Huntington's disease, are excellent substrates for tissue transglutaminase. nih.gov Increased transglutaminase activity has been observed in post-mortem brains of Huntington's disease patients. nih.gov The elevated levels of the resulting isodipeptide in the CSF of these patients provide in vivo evidence supporting the hypothesis of increased transglutaminase activity within the brain. nih.gov
Role in Renal Pathologies and Fibrotic Processes
The accumulation of extracellular matrix (ECM) is a key feature of fibrotic kidney diseases, including diabetic nephropathy. nih.govresearchgate.net Tissue transglutaminase (tTg) and the resultant ε-(γ-L-Glutamyl)lysine cross-links have been implicated in this process by stabilizing the ECM, thereby increasing its deposition and inhibiting its breakdown. nih.govresearchgate.net
Cross-linking in Diabetic Nephropathy and Glomerular Sclerosis
Diabetic nephropathy, a leading cause of chronic kidney failure, is characterized by the expansion and sclerosis of the glomerular mesangium. nih.govresearchgate.net Studies in both experimental models and human patients have demonstrated a significant increase in ε-(γ-L-Glutamyl)lysine in kidneys affected by diabetic nephropathy. researchgate.netnih.gov
In a rat model of diabetic nephropathy, whole kidney ε-(γ-L-Glutamyl)lysine was significantly increased, peaking at 120 days. nih.govresearchgate.net Analysis of renal biopsies from patients with type 2 diabetes and diabetic nephropathy also showed a substantial increase in this isopeptide compared to normal kidney tissue. researchgate.netnih.govkarger.com This increase was predominantly observed in the extracellular periglomerular and peritubular areas and correlated with the extent of renal scarring. researchgate.netnih.gov
| Study Type | Subject | Finding | Location of Increase | Reference |
|---|---|---|---|---|
| Experimental Model | Streptozotocin-induced diabetic rats | +650% increase in whole kidney ε-(γ-L-Glutamyl)lysine at Day 120. | Extracellular peritubular interstitial space and glomeruli. | nih.govresearchgate.net |
| Human Biopsy Analysis | Patients with Type 2 Diabetes | +486% increase in ε-(γ-L-Glutamyl)lysine in kidneys with diabetic nephropathy. | Extracellular periglomerular and peritubular areas. | researchgate.netnih.govkarger.com |
Association with Hepatic Disorders and Protein Inclusion Body Formation
The formation of protein inclusion bodies within cells is a hallmark of certain liver diseases. Alcoholic hepatitis, for instance, is characterized by the appearance of Mallory bodies (MBs) in hepatocytes. nih.gov These MBs are cytoplasmic inclusions composed of insoluble, high-molecular-weight protein material. nih.gov The formation of ε-(γ-L-Glutamyl)lysine cross-links, catalyzed by transglutaminases, is believed to play a significant role in the polymerization of intracellular proteins that form these inclusions. nih.gov
Analysis of MBs induced experimentally in mice revealed a high concentration of the ε-(γ-L-Glutamyl)lysine isodipeptide. nih.gov This finding strongly suggests that transglutaminase-induced cross-linking is a major factor in the formation of Mallory bodies, highlighting the role of this isopeptide in the pathology of certain hepatic disorders. nih.gov
| Inducing Agent | ε-(γ-L-Glutamyl)lysine Content (nmol/mg of protein) | Reference |
|---|---|---|
| Griseofulvin | 19.7 | nih.gov |
| 3,5-diethoxycarbonyl-1,4-dihydrocollidine | 14.4 | nih.gov |
Analysis of Mallory Body Composition and Formation Mechanisms
Mallory bodies, also known as Mallory-Denk bodies (MDBs), are cytoplasmic hyaline inclusions found in the liver cells (hepatocytes) and are a characteristic feature of alcoholic and non-alcoholic steatohepatitis. wikipedia.org These inclusions are indicative of significant cellular stress and damage. nih.gov The composition of MDBs is primarily an aggregate of proteins, chief among them being the intermediate filaments keratin (B1170402) 8 (K8) and keratin 18 (K18). wikipedia.org These keratin proteins, along with other proteins like p62/Sequestosome 1 and heat shock proteins, become cross-linked, forming insoluble aggregates. wikipedia.org
A critical step in the formation and stabilization of these protein aggregates is the enzymatic activity of transglutaminases. nih.gov Transglutaminases are calcium-dependent enzymes that catalyze the formation of a highly stable isopeptide bond, ε-(γ-L-Glutamyl)lysine, between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue on different protein molecules. nih.govbenthamscience.com This covalent cross-linking renders the protein aggregates, such as those forming MDBs, highly resistant to normal cellular degradation processes. oup.com The formation of these ε-(γ-L-Glutamyl)lysine bonds is considered a key event in the pathogenesis of MDBs, leading to their accumulation and the subsequent cellular dysfunction observed in liver diseases. nih.gov
The high concentration of these isopeptide cross-links within MDBs underscores their importance in the formation of these pathological structures. Research involving the experimental induction of MDBs in mouse livers has allowed for the isolation and biochemical analysis of these bodies. This analysis revealed a significant amount of the ε-(γ-L-Glutamyl)lysine isodipeptide, confirming the role of transglutaminase-mediated protein polymerization in their formation. nih.gov
Table 1: ε-(γ-L-Glutamyl)lysine Content in Experimentally Induced Mallory Bodies
| Inducing Agent | ε-(γ-L-Glutamyl)lysine Content (nmol/mg protein) |
|---|---|
| Griseofulvin | 19.7 |
| 3,5-diethoxycarbonyl-1,4-dihydrocollidine | 14.4 |
Data sourced from Zatloukal et al., Laboratory Investigation, 1992. nih.gov
Implications for Liver Injury and Disease Progression
The presence and accumulation of ε-(γ-L-Glutamyl)lysine cross-links are not confined to intracellular aggregates like Mallory bodies; they also play a significant role in the extracellular matrix (ECM) of the liver. In chronic liver injury, there is an overproduction of ECM proteins, primarily collagen, leading to fibrosis and eventually cirrhosis. Tissue transglutaminase (TG2), a key isoform of the transglutaminase family, is overexpressed in fibrotic liver tissue. nih.govoup.com
This elevated TG2 activity leads to the extensive cross-linking of ECM components through the formation of ε-(γ-L-Glutamyl)lysine bonds. oup.com These cross-links increase the stability and rigidity of the collagen scar tissue, making it resistant to degradation by matrix metalloproteinases, the enzymes responsible for normal ECM remodeling. oup.com This stabilization of the fibrotic matrix is a critical factor in the progression of liver disease, as it contributes to the irreversibility of advanced fibrosis and cirrhosis. nih.govoup.com
Studies using mouse models of liver fibrosis have demonstrated a direct correlation between the progression of the disease and the increased presence of ε-(γ-L-Glutamyl)lysine cross-links in the liver tissue. As the fibrotic condition worsens, the levels of both tissue transglutaminase and the resulting isopeptide cross-links increase dramatically. oup.com This suggests that quantifying the amount of ε-(γ-L-Glutamyl)lysine in liver tissue could serve as a biochemical indicator of the severity and stage of liver fibrosis.
Table 2: Increase in Transglutaminase and ε-(γ-L-Glutamyl)lysine Cross-links in a Mouse Model of Liver Fibrosis
| Fibrosis Stage | Relative Intensity of Tissue Transglutaminase (TGM) Staining | Relative Intensity of ε-(γ-L-Glutamyl)lysine Staining |
|---|---|---|
| Healthy | Low | Low |
| Early Fibrosis | Moderate Increase | Moderate Increase |
| Late Fibrosis | High Increase | High Increase |
Qualitative data based on findings from Li et al., Life Medicine, 2023. oup.com
Involvement in Other Systemic and Localized Conditions Linked to Transglutaminase Activity
The pathological role of transglutaminase-mediated ε-(γ-L-Glutamyl)lysine cross-linking extends beyond liver diseases to a variety of other systemic and localized conditions. The common thread among these pathologies is the formation of insoluble, stable protein aggregates that disrupt normal tissue function. benthamscience.com
Neurodegenerative Diseases: A significant body of evidence implicates transglutaminase activity in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. benthamscience.comresearchgate.net
In Alzheimer's disease , transglutaminase is thought to be involved in the cross-linking of tau protein, a primary component of the neurofibrillary tangles found in the brains of patients. nih.gov
In Parkinson's disease , both tissue transglutaminase and the ε-(γ-L-Glutamyl)lysine cross-link are found to be increased in the dopamine neurons of the substantia nigra, potentially contributing to the formation of Lewy bodies from α-synuclein. hmdb.ca
In Huntington's disease , the mutant huntingtin protein, with its expanded polyglutamine tract, is an excellent substrate for transglutaminase. The resulting cross-linked aggregates are a hallmark of the disease. benthamscience.comnih.gov
Celiac Disease: This autoimmune disorder is triggered by the ingestion of gluten in genetically susceptible individuals. Tissue transglutaminase 2 (TG2) plays a crucial role by deamidating gluten peptides, which increases their immunogenicity and leads to an inflammatory response in the small intestine. benthamscience.commdpi.com While the primary role of TG2 here is deamidation, its cross-linking activity is also thought to contribute to the intestinal damage. benthamscience.com
Kidney Disease: In both diabetic and non-diabetic kidney scarring (nephropathy), increased expression of tissue transglutaminase and the subsequent formation of ε-(γ-L-Glutamyl)lysine cross-links in the extracellular matrix contribute to the fibrotic process and the decline in renal function. hmdb.ca
Glaucoma: Research has shown that tissue transglutaminase and ε-(γ-L-Glutamyl)lysine are present in the scarring of blebs, which is a primary cause of failure in glaucoma filtration surgery. hmdb.ca
Methodological Challenges in Biomarker Validation and Interpretation
Despite the clear involvement of ε-(γ-L-Glutamyl)lysine in various pathological processes, its validation and use as a routine clinical biomarker have been hampered by significant methodological challenges. aston.ac.uknih.gov
One of the primary difficulties is the accurate quantification of this isopeptide in complex biological samples like blood, urine, or tissue digests. nih.gov Historically, methods relied on classical amino acid analysis after exhaustive enzymatic digestion of proteins. However, these methods often suffered from a lack of selectivity and sensitivity, especially when the concentration of the cross-link is low relative to the vast excess of other amino acids. aston.ac.uknih.gov Complete enzymatic digestion of highly cross-linked protein aggregates without breaking the isopeptide bond itself is also a technical hurdle. nih.gov
More recent approaches using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have shown significant promise for improving both sensitivity and specificity. aston.ac.ukchromatographyonline.com However, challenges remain:
Low Abundance: The concentration of ε-(γ-L-Glutamyl)lysine in accessible biofluids like urine can be very low, often near the limit of quantification for even sensitive instruments. chromatographyonline.com
Sample Preparation: The process requires multiple steps, including protein precipitation and complex enzymatic digestion, which can introduce variability and potential for analyte loss. aston.ac.uk
Matrix Effects: Other molecules present in biological samples can interfere with the ionization and detection of the target isopeptide in the mass spectrometer, a phenomenon known as the "matrix effect," which can compromise the accuracy of quantification. nih.gov
A recently developed and validated LC-MS/MS method for quantifying ε-(γ-L-Glutamyl)lysine in human urine has addressed some of these issues by optimizing protein precipitation and using innovative immobilized enzyme technology to ensure efficient and clean digestion. aston.ac.uknih.gov This method achieved a sensitivity of 0.1 ng/mL with good precision, representing a significant step forward in the potential clinical application of this biomarker. aston.ac.ukchromatographyonline.com However, further validation across different patient populations and disease states is necessary for its widespread adoption and for the accurate interpretation of its levels in a clinical setting. chromatographyonline.com
Experimental Models for Investigating ε γ L Glutamyl Lysine Biology
In Vitro Cellular Models for Studying Isodipeptide Dynamics
In vitro models offer a controlled environment to study the fundamental cellular and molecular mechanisms of ε-(γ-L-Glutamyl)lysine formation. These systems allow for precise manipulation of cellular pathways and high-throughput analysis.
Cell Line-Based Approaches for Transglutaminase Activity Modulation
Cultured cell lines are a cornerstone for investigating the intracellular dynamics of isodipeptide bond formation. These models are amenable to genetic and chemical modulation of transglutaminase activity, allowing researchers to study the direct effects on ε-(γ-L-Glutamyl)lysine levels.
A prominent example is the use of the human neuroblastoma SH-SY5Y cell line. nih.govacs.org In these cells, transglutaminase activity and subsequent isopeptide cross-linking can be upregulated by treatment with agents like retinoic acid, which induces neuronal differentiation. nih.gov Studies using SH-SY5Y cells have successfully identified naturally occurring intracellular ε-(γ-L-Glutamyl)lysine cross-links under physiological conditions, challenging the notion that transglutaminase is largely dormant within cells due to low calcium levels. nih.govacs.org Researchers have utilized techniques like mass spectrometry to identify specific proteins cross-linked by these isopeptide bonds within these cells. nih.gov
Other cell lines, such as Chinese Hamster Ovary (CHO) cells, have also been instrumental in demonstrating the formation of Nε-(γ-glutamyl)lysine isodipeptide, providing foundational evidence of this process in mammalian cells. nih.gov
Table 1: Examples of Cell Lines Used in ε-(γ-L-Glutamyl)lysine Research
| Cell Line | Cell Type | Method of TGase Modulation | Key Findings |
|---|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Treatment with retinoic acid | Identification of naturally occurring intracellular isopeptide cross-links. nih.govacs.org |
| CHO | Chinese Hamster Ovary | Endogenous activity | Demonstrated the formation of the isodipeptide in mammalian cells. nih.gov |
Use of Organoid and 3D Culture Systems
While 2D cell cultures are valuable, they often fail to replicate the complex cell-cell and cell-matrix interactions of native tissues. Organoids and other 3D culture systems represent a significant advancement, offering models with greater physiological relevance. nih.govresearchgate.net These three-dimensional structures are derived from stem cells (either pluripotent or adult tissue-resident) and self-organize into structures that mimic the architecture and function of organs like the intestine, liver, and brain. researchgate.netyoutube.com
For studying ε-(γ-L-Glutamyl)lysine, organoids provide an unparalleled in vitro platform to investigate the role of the extracellular matrix (ECM) and tissue architecture in transglutaminase activity. The 3D environment allows for more realistic modeling of diseases where ECM cross-linking is a key pathological feature, such as fibrosis and cancer. nih.govresearchgate.net For instance, intestinal organoids can be used to study how transglutaminase-mediated cross-linking contributes to the gut's barrier function, a process known to involve isopeptide bonds. nih.gov While direct studies of ε-(γ-L-Glutamyl)lysine in organoids are an emerging area, the technology provides a powerful tool to explore its role in organ development and disease with greater accuracy than traditional 2D models. nih.govyoutube.comyoutube.com
Table 2: Comparison of 2D vs. 3D Culture Systems for Isodipeptide Research
| Feature | 2D Cell Culture | 3D Organoid Culture |
|---|---|---|
| Architecture | Monolayer, flat | Complex, organ-like structure |
| Cell-Cell Interaction | Limited | Extensive and physiologically relevant |
| Cell-Matrix Interaction | On artificial substrate | Within a 3D extracellular matrix scaffold |
| Physiological Relevance | Lower | Higher, mimics in vivo tissue |
| Application | High-throughput screening, basic mechanism studies | Disease modeling, developmental biology, personalized medicine |
Animal Models for In Vivo Investigation of Cross-linking
Animal models are indispensable for understanding the systemic and organism-level consequences of ε-(γ-L-Glutamyl)lysine cross-linking. They allow for the investigation of the isodipeptide's role in complex physiological processes and the pathogenesis of diseases over time.
Genetically Engineered Models (e.g., Transglutaminase Knockout/Overexpression)
Genetically engineered mouse models, particularly those with targeted deletion (knockout) or overexpression of transglutaminase genes, have provided profound insights into the function of ε-(γ-L-Glutamyl)lysine. The most studied is transglutaminase 2 (TG2).
TG2 Knockout (TGase2-/-) Mice : These models have been crucial in defining the roles of TG2-mediated cross-linking. Studies have shown that TGase2-/- mice exhibit defects in the clearance of apoptotic cells, leading to autoimmune manifestations like splenomegaly and immune complex glomerulonephritis. nih.gov In a model of bronchopulmonary dysplasia, targeted deletion of the Tgm2 gene partially protected collagen structures from damage, indicating TG2's role in forming aberrant ECM structures. nih.gov Similarly, in a model of poly(I:C)-induced intestinal injury, villous atrophy still occurred in TG2 knockout mice, suggesting that TG2 activation is a consequence, rather than a cause, of this specific inflammatory process. plos.org
TG2 Overexpression Models : Conversely, models that overexpress TG2 have been used to study diseases characterized by excessive cross-linking, such as tissue fibrosis. researchgate.net For example, overexpression of TG2 in young mice can lead to the development of interstitial fibrosis in the kidney. researchgate.net
Table 3: Summary of Genetically Engineered Mouse Models and Key Findings
| Model | Genetic Modification | Phenotype/Key Finding Related to ε-(γ-L-Glutamyl)lysine |
|---|---|---|
| TGase2-/- Mouse | Knockout of Transglutaminase 2 | Defective clearance of apoptotic cells, development of autoimmunity. nih.gov |
| Tgm2-/- Mouse | Knockout of Transglutaminase 2 | Partial protection of collagen structures during hyperoxia-induced lung injury. nih.gov |
Chemically Induced Disease Models
Inducing pathology in animals through chemical or physical means allows for the study of ε-(γ-L-Glutamyl)lysine formation in the context of specific diseases like tissue injury and fibrosis.
Wound Healing Models : In rats, biopsy wounds have been used to study the dynamics of isodipeptide formation during tissue repair. Following injury, the concentration of ε-(γ-L-Glutamyl)lysine was found to be significantly greater in all layers of the wounded skin compared to unwounded skin, highlighting its role in the healing process. nih.gov
Cardiac Fibrosis Models : In a mouse model of acute myocardial infarction (AMI), researchers observed increased interstitial collagen deposition and ε-(γ-L-Glutamyl)lysine cross-links in the heart. researchgate.net Treatment with a selective TG2 inhibitor significantly reduced the levels of these cross-links and attenuated cardiac fibrosis, confirming the role of TG2-mediated cross-linking in the fibrotic response to cardiac injury. researchgate.net
Chemically-Induced Enteropathy : Intraperitoneal administration of the viral mimic polyinosinic-polycytidylic acid (poly(I:C)) in mice induces rapid TG2 activation and intestinal villous atrophy, providing a model to study TG2 activity and test inhibitors in the context of intestinal inflammation. plos.org
Ex Vivo Tissue Perfusion and Culture Systems
Ex vivo systems bridge the gap between in vitro and in vivo models by maintaining the viability and architecture of whole organs or tissue sections outside the body for a period of time. eujtransplantation.comeujtransplantation.com This approach allows for controlled experimental manipulations that are not possible in live animals while preserving the complex, multi-cellular tissue environment.
For ε-(γ-L-Glutamyl)lysine research, ex vivo perfusion of organs like the kidney or liver can be used to study the dynamics of fibrotic processes and the efficacy of TGase inhibitors under near-physiological conditions. youtube.com For example, explants from rat skin have been cultured to measure the incorporation of radiolabeled glutamine and lysine (B10760008) into ε-(γ-L-Glutamyl)lysine, providing a direct measure of cross-linking activity in an intact tissue matrix. nih.gov Modern ex vivo systems can maintain organs for extended periods (hours to days) by perfusing them with a nutrient- and oxygen-rich solution at controlled temperatures, offering a powerful platform for mechanistic studies and pre-clinical testing. eujtransplantation.comyoutube.com
Methodologies for Measuring ε-(γ-L-Glutamyl)lysine in Complex Biological Matrices from Experimental Models
The precise quantification of the ε-(γ-L-Glutamyl)lysine isopeptide cross-link in complex biological matrices is a significant analytical challenge. nih.govaston.ac.uk This is primarily due to the low abundance of the cross-link relative to the high background of other proteins and amino acids. aston.ac.ukchromatographyonline.com To overcome these challenges, highly sensitive and selective analytical methods are required. The use of a stable isotope-labeled internal standard, such as ε-(γ-L-Glutamyl)lysine-d5, is fundamental to achieving accurate and reproducible quantification in these complex samples.
Stable isotope-labeled (SIL) compounds, where atoms are replaced by their non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N), are ideal internal standards for mass spectrometry-based quantification. acanthusresearch.com this compound, a deuterated analog of the target analyte, exhibits nearly identical chemical and physical properties to the endogenous compound. This allows it to be added to a biological sample at the beginning of the sample preparation process, co-purifying with the analyte of interest and compensating for any loss that occurs during extraction, digestion, and analysis. Its higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, ensuring accurate quantification. acanthusresearch.com
The predominant methodology for the quantitative analysis of ε-(γ-L-Glutamyl)lysine in biological samples from experimental models is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govaston.ac.ukchromatographyonline.comnih.govacs.org This technique offers significant advantages in sensitivity and selectivity over older methods based on classical amino acid analysis, which were often hampered by contamination from digestive enzymes and a lack of specificity. nih.govaston.ac.uk
A typical LC-MS/MS workflow for measuring ε-(γ-L-Glutamyl)lysine in a complex biological matrix, such as urine or cell lysates, involves several critical steps:
Sample Preparation : The initial step involves the isolation and digestion of proteins from the biological matrix. This often begins with protein precipitation to remove interfering substances. nih.govaston.ac.uk Subsequently, a multi-enzyme digestion is performed. This process is carefully designed to completely hydrolyze the proteins into their constituent amino acids while leaving the chemically robust ε-(γ-L-Glutamyl)lysine isopeptide bond intact. nih.govaston.ac.uk Innovative approaches, such as using immobilized enzyme technology, have been developed to allow for efficient digestion without contaminating the sample with the enzymes themselves. nih.govaston.ac.uk
Chromatographic Separation : Following digestion, the sample is injected into a high-performance liquid chromatography (HPLC) system. nih.govacs.org The use of a reverse-phase HPLC column allows for the separation of the ε-(γ-L-Glutamyl)lysine isopeptide from its isomers and other matrix components prior to detection. nih.govacs.org This separation is crucial for reducing ion suppression and ensuring accurate quantification.
Mass Spectrometric Detection : The eluent from the HPLC column is introduced into a tandem mass spectrometer, typically a triple quadrupole instrument. chromatographyonline.com Detection is highly selective and is performed using Multiple Reaction Monitoring (MRM). nih.govaston.ac.uk In MRM mode, the mass spectrometer is set to first isolate the precursor ion (the molecular ion of the analyte, e.g., ε-(γ-L-Glutamyl)lysine) and its stable isotope-labeled internal standard (this compound). These precursor ions are then fragmented, and specific, characteristic product ions are monitored for each. This two-stage mass filtering provides exceptional selectivity, minimizing the likelihood of interferences from other molecules in the matrix. nih.govaston.ac.uk
The combination of these steps results in a robust and reliable method for quantifying ε-(γ-L-Glutamyl)lysine. Validated methods have demonstrated high sensitivity and precision, enabling the detection of the isopeptide at very low concentrations. nih.govaston.ac.ukchromatographyonline.com
Table 1: Key Parameters of a Validated LC-MS/MS Method for ε-(γ-L-Glutamyl)lysine Quantification in Human Urine
| Parameter | Specification | Purpose |
| Instrumentation | Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and selectivity for quantification. nih.govaston.ac.uk |
| Internal Standard | Stable Isotope-Labeled ε-(γ-L-Glutamyl)lysine (e.g., d5) | Corrects for matrix effects and variability in sample preparation and analysis. |
| Sample Preparation | Protein Precipitation followed by Enzymatic Digestion | Isolates proteins and releases the isopeptide while degrading the rest of the protein backbone. nih.govaston.ac.uk |
| Separation | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the target analyte from isomers and other interfering compounds before detection. nih.govacs.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures highly selective detection by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. nih.govaston.ac.uk |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Performance Metric | Result | Implication |
| Sensitivity (Limit of Quantification) | 0.1 ng/mL in human urine | The method is capable of detecting very low concentrations of the biomarker, which is crucial as levels can be low in biological fluids. nih.govaston.ac.ukchromatographyonline.com |
| Precision | Less than 20% Coefficient of Variation (CV) | The method provides consistent and reproducible results across multiple measurements. nih.govaston.ac.uk |
| Selectivity | No significant interferences observed | The analytical signal is confirmed to be from the target analyte, ensuring the accuracy of the measurement. nih.govaston.ac.uk |
Future Research Directions and Emerging Paradigms in ε γ L Glutamyl Lysine Research
Elucidation of Novel Biological Functions and Regulatory Networks
Future research is poised to uncover novel biological functions of ε-(γ-L-Glutamyl)lysine cross-links beyond their established role in mechanical stabilization. Emerging evidence suggests a more nuanced involvement in cellular signaling, host-pathogen interactions, and the regulation of protein function.
Key areas of investigation will likely include:
Cell Signaling and Mechanotransduction: The stability and protease resistance conferred by these isopeptide bonds may influence how cells sense and respond to mechanical cues from their environment. Research will likely focus on how ε-(γ-L-Glutamyl)lysine cross-linking in the extracellular matrix and cytoskeleton impacts cell behavior, differentiation, and disease progression.
Host-Pathogen Interactions: The formation of ε-(γ-L-Glutamyl)lysine cross-links has been implicated in the host's defense against pathogens by strengthening mucosal barriers. Conversely, some pathogens may exploit this process to their advantage. Future studies will aim to dissect the intricate role of this modification in the dynamic interplay between host and microbe.
Regulation of Protein Function: Beyond simple stabilization, the formation of these cross-links can alter the conformation and function of proteins, effectively acting as a molecular switch. Identifying novel protein substrates for transglutaminases and understanding how cross-linking modulates their activity will be a key research focus.
Furthermore, a deeper understanding of the regulatory networks governing the formation and turnover of ε-(γ-L-Glutamyl)lysine is paramount. While transglutaminases are the primary architects of this modification, the intricate mechanisms that control their activity in specific cellular contexts are not fully understood. Future research will likely explore the interplay of genetic, epigenetic, and environmental factors in regulating transglutaminase expression and function.
Development of Advanced Spatially Resolved Analytical Techniques
A significant challenge in ε-(γ-L-Glutamyl)lysine research has been the ability to visualize and quantify these cross-links with high spatial and temporal resolution within their native biological context. Current methods, largely based on mass spectrometry, provide invaluable quantitative data but often lack the spatial information necessary to fully understand the localized impact of this modification.
The development of novel analytical techniques is a critical future direction. Key advancements are anticipated in the following areas:
Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI hold the promise of directly mapping the distribution of ε-(γ-L-Glutamyl)lysine and its cross-linked protein substrates within tissue sections, providing a spatially resolved view of its accumulation in health and disease.
Novel Imaging Probes: The design and synthesis of highly specific fluorescent or positron emission tomography (PET) probes that recognize and bind to the ε-(γ-L-Glutamyl)lysine isopeptide bond would enable real-time, in vivo imaging of cross-link formation. This would be a game-changer for studying the dynamics of this modification in living organisms.
Super-Resolution Microscopy: Combining advanced microscopy techniques with specific labeling strategies could allow for the visualization of individual ε-(γ-L-Glutamyl)lysine cross-links at the nanoscale, providing unprecedented insights into their organization within protein complexes and the extracellular matrix.
Cross-Linking Mass Spectrometry (XL-MS): This powerful technique, which uses chemical cross-linkers to capture protein-protein interactions, will continue to be refined to provide higher resolution structural information on proteins and complexes stabilized by endogenous ε-(γ-L-Glutamyl)lysine bonds.
These advanced analytical tools will be instrumental in correlating the precise location and abundance of ε-(γ-L-Glutamyl)lysine with specific cellular events and pathological features.
Exploration of ε-(γ-L-Glutamyl)lysine as a Target for Biochemical Intervention Strategies
The aberrant accumulation of ε-(γ-L-Glutamyl)lysine cross-links is a hallmark of numerous diseases, including neurodegenerative disorders, fibrotic diseases, and cancer. This has positioned the enzymatic machinery responsible for its formation, particularly transglutaminase 2 (TG2), as a promising therapeutic target.
Future research in this area will focus on several key strategies:
Development of Highly Specific Transglutaminase Inhibitors: While several TG2 inhibitors have been developed, achieving high specificity and minimizing off-target effects remains a challenge. Future efforts will concentrate on designing novel small molecules, peptidomimetics, and allosteric modulators that can selectively inhibit TG2 activity in a disease-specific context. The development of inhibitors targeting other transglutaminase isoforms is also an important avenue of research.
Targeting the Transglutaminase-Substrate Interaction: An alternative to inhibiting the catalytic activity of transglutaminases is to block their interaction with specific substrates. This approach could offer greater selectivity and potentially avoid some of the side effects associated with active site inhibitors.
Enzymatic Degradation of ε-(γ-L-Glutamyl)lysine Cross-links: A groundbreaking therapeutic strategy would be the development of enzymes capable of specifically cleaving the highly stable ε-(γ-L-Glutamyl)lysine isopeptide bond. Such "isopeptidases" could potentially reverse the pathological accumulation of cross-links in established diseases. Research into identifying or engineering such enzymes is a nascent but exciting field.
The table below summarizes some of the existing and emerging biochemical intervention strategies targeting ε-(γ-L-Glutamyl)lysine formation.
| Intervention Strategy | Mechanism of Action | Examples/Potential Candidates |
| Competitive Inhibitors | Compete with the amine substrate (lysine) for the active site of transglutaminase. | Cystamine, monodansylcadaverine |
| Irreversible Inhibitors | Covalently modify the active site cysteine of transglutaminase, leading to permanent inactivation. | Halomethyl ketones, diazomethyl ketones |
| Reversible Inhibitors | Bind non-covalently to the transglutaminase active site, allowing for reversible inhibition. | Various small molecules in development |
| Allosteric Modulators | Bind to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity. | Small molecules targeting non-catalytic domains |
| Substrate Interaction Blockers | Interfere with the binding of transglutaminase to its protein substrates. | Antibodies or small molecules targeting substrate binding sites |
| Isopeptidases | Enzymatically cleave the ε-(γ-L-Glutamyl)lysine bond. | Hypothetical enzymes; an area for future discovery |
Integration with Multi-Omics Data for Systems-Level Understanding
To fully appreciate the multifaceted role of ε-(γ-L-Glutamyl)lysine in complex biological systems, a holistic, systems-level approach is required. The integration of data from various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—will be crucial for constructing comprehensive models of how this modification is regulated and how it influences cellular function and disease pathogenesis.
Future research will increasingly rely on:
Genomic and Transcriptomic Analysis: Identifying genetic variations (e.g., single nucleotide polymorphisms) and epigenetic modifications that influence the expression and activity of transglutaminases and their substrates. Transcriptomic studies can reveal how the expression of these key players is altered in response to different stimuli and in various disease states.
Proteomic Profiling: Advanced proteomic techniques will be essential for identifying the full spectrum of proteins that are modified by ε-(γ-L-Glutamyl)lysine in different cell types and tissues. Quantitative proteomics can be used to measure changes in the levels of cross-linked proteins in response to various perturbations.
Metabolomic Analysis: The activity of transglutaminases is influenced by the cellular metabolic state, particularly the levels of calcium and guanosine triphosphate (GTP). Metabolomic studies can provide insights into how metabolic dysregulation in diseases like cancer and diabetes impacts the formation of ε-(γ-L-Glutamyl)lysine cross-links.
Integrative Bioinformatic Approaches: Sophisticated computational tools will be necessary to integrate these large and diverse datasets. Network analysis and systems biology modeling will be employed to identify key regulatory hubs and to predict how perturbations in one part of the system will affect the formation and function of ε-(γ-L-Glutamyl)lysine cross-links.
By integrating multi-omics data, researchers can move beyond a reductionist view and gain a more comprehensive understanding of the complex biological networks in which ε-(γ-L-Glutamyl)lysine plays a critical role.
Predictive Modeling of Cross-link Formation and Impact in Disease Progression
The ability to predict where and when ε-(γ-L-Glutamyl)lysine cross-links will form and to anticipate their impact on protein function and disease progression is a major goal of future research. Computational modeling and simulation will play an increasingly important role in achieving this objective.
Key areas of development will include:
In Silico Prediction of Cross-linking Sites: Machine learning algorithms and other computational tools are being developed to predict which specific glutamine and lysine (B10760008) residues in a protein are likely to be substrates for transglutaminases. These predictive models can help to prioritize experimental validation and to generate hypotheses about the functional consequences of cross-linking.
Molecular Dynamics Simulations: These powerful computational techniques can be used to simulate the conformational changes that occur in transglutaminases upon substrate binding and catalysis. Molecular dynamics can also be used to model the structural and dynamic effects of ε-(γ-L-Glutamyl)lysine cross-linking on individual proteins and protein complexes.
Systems-Level Modeling of Disease Progression: By integrating data on the kinetics of cross-link formation with information about other cellular processes, it will be possible to develop multi-scale models that can simulate the progression of diseases in which ε-(γ-L-Glutamyl)lysine plays a key role. These models could be used to identify critical tipping points in disease pathogenesis and to test the potential efficacy of different therapeutic interventions.
The development of accurate predictive models will not only enhance our fundamental understanding of ε-(γ-L-Glutamyl)lysine but will also have significant practical implications for drug discovery and personalized medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
